
2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine
概要
説明
The compound “2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine” is a brominated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The bromine atom is attached to the 5th carbon in the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring with a bromine atom attached to one of the carbons. An oxygen atom would be attached to another carbon, and this oxygen would be connected to an ethanamine group .Chemical Reactions Analysis
Brominated pyridine compounds can undergo various reactions. For example, they can participate in Suzuki cross-coupling reactions with arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Brominated compounds tend to be denser than their non-brominated counterparts due to the high atomic weight of bromine .科学的研究の応用
Serotonergic Hallucinogens and Molecular Imaging
Serotonergic hallucinogens, including substances structurally related to "2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine," are studied for their profound effects on perception and cognition, mediated by 5-HT2A receptor activation. Molecular imaging studies, such as PET or SPECT, have been utilized to understand the distribution and binding of these compounds in the brain, providing insights into their psychotherapeutic potential and interactions with various neurotransmitter systems (Cumming, Scheidegger, Dornbierer, Palner, Quednow, & Martin-Soelch, 2021).
Brominated Compounds in Atmospheric Chemistry
Research on brominated compounds, including those structurally similar to "this compound," focuses on their role in atmospheric chemistry, particularly their contribution to the depletion of ozone in the lower atmosphere. Studies on the sea-to-air flux of bromoform, a compound related by the presence of bromine, highlight the significance of brominated compounds in environmental chemistry and their impact on atmospheric processes (Quack & Wallace, 2003).
Pharmacological Studies on Brominated Psychoactive Substances
Pharmacological and toxicological profiles of brominated psychoactive substances, akin to "this compound," have been explored to understand their effects on human health. These studies encompass the mechanisms of action, potential therapeutic applications, and the risks associated with their recreational use. The safety, tolerability, and efficacy of these compounds in treating various medical conditions, including mental health disorders, are critical areas of research (Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015).
Therapeutic Potential and Safety
The therapeutic potential and safety of compounds structurally related to "this compound" are under investigation for various applications, including their role as anti-inflammatory agents and their effects beyond the central nervous system. These studies aim to uncover novel therapeutic uses and ensure the safety of these compounds in clinical settings (Flanagan & Nichols, 2018).
Safety and Hazards
作用機序
Mode of Action
It’s worth noting that bromopyridines are often used in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Biochemical Pathways
The compound may be involved in the Suzuki-Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
特性
IUPAC Name |
2-(5-bromopyridin-2-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-12(2)5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVBNWCYEVICAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223401 | |
| Record name | 2-[(5-Bromo-2-pyridinyl)oxy]-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212961-35-8 | |
| Record name | 2-[(5-Bromo-2-pyridinyl)oxy]-N,N-dimethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212961-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Bromo-2-pyridinyl)oxy]-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

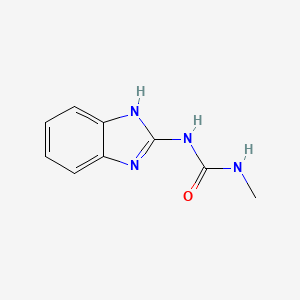
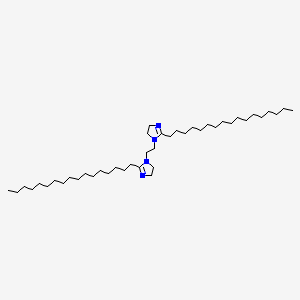

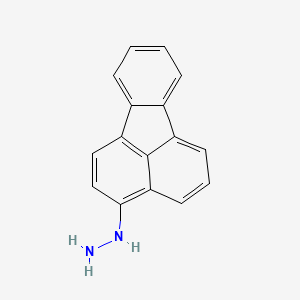
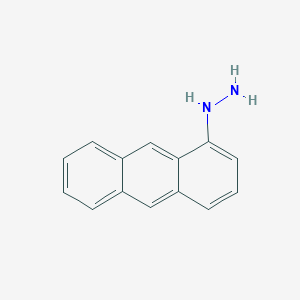

![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3368449.png)
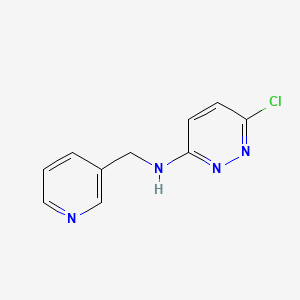




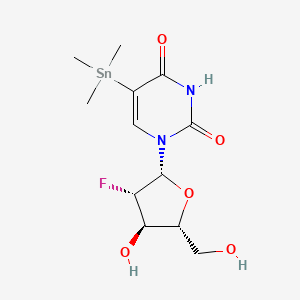
![3-amino-3-[3-(4-chlorophenoxy)phenyl]propanoic Acid](/img/structure/B3368523.png)